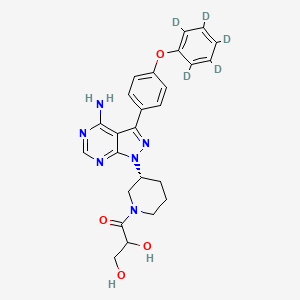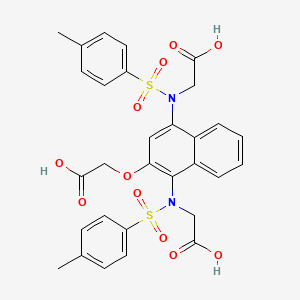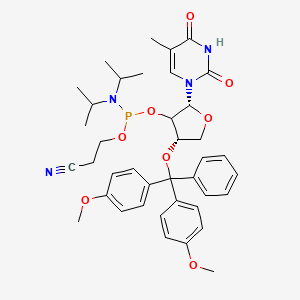![molecular formula C12H17IN2O6 B12386582 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
The synthesis of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar derivative with a pyrimidine base. This step is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Iodination: The hydroxyl group at the 5-position of the sugar moiety is converted to an iodomethyl group using reagents like iodine and triphenylphosphine.
Etherification: The hydroxyl group at the 3-position is etherified with 2-methoxyethanol in the presence of a base such as sodium hydride.
Hydrolysis: The final step involves the hydrolysis of protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or azides to form new derivatives.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or ether linkages, yielding different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
科学研究应用
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and to study the mechanisms of nucleoside transporters.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
作用机制
The mechanism of action of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
相似化合物的比较
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Acyclovir: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C12H17IN2O6 |
|---|---|
分子量 |
412.18 g/mol |
IUPAC 名称 |
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O6/c1-19-4-5-20-10-9(17)7(6-13)21-11(10)15-3-2-8(16)14-12(15)18/h2-3,7,9-11,17H,4-6H2,1H3,(H,14,16,18)/t7-,9?,10+,11-/m1/s1 |
InChI 键 |
FXYLFQWMLIQOQX-GNTIEKQASA-N |
手性 SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CI)N2C=CC(=O)NC2=O |
规范 SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl phosphate](/img/structure/B12386520.png)




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)







